molecular formula C20H23N3O4 B4071311 2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B4071311
M. Wt: 369.4 g/mol
InChI Key: QZNJQCUOBIUXMI-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a methoxyphenyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Amidation: The nitrobenzene derivative undergoes amidation with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.

    Azepane Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.

Major Products Formed

    Reduction: Formation of 2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-aminobenzamide.

    Oxidation: Formation of 2-(azepan-1-yl)-N-(3-hydroxyphenyl)-5-nitrobenzamide.

    Substitution: Formation of various alkylated or acylated derivatives of the azepane ring.

Scientific Research Applications

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and the nitro group are key functional groups that contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural conformation and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-N-(3-methoxyphenyl)ethanamine
  • 2-(azepan-1-yl)-2-(3-methoxyphenyl)ethanamine
  • azepan-1-yl-(3-methoxyphenyl)methanone

Uniqueness

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide is unique due to the presence of the nitro group on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the azepane ring and the nitro group also enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(3-methoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-17-8-6-7-15(13-17)21-20(24)18-14-16(23(25)26)9-10-19(18)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNJQCUOBIUXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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